molecular formula C14H13N5O3 B2679301 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034288-51-0

3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2679301
CAS No.: 2034288-51-0
M. Wt: 299.29
InChI Key: PHMZCQYGTYNSEA-UHFFFAOYSA-N
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Description

3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has shown that azetidinones, including derivatives similar to the one , are valuable intermediates in the synthesis of pharmacologically relevant compounds. For instance, studies have demonstrated the utility of azetidinone derivatives in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, which exhibit notable antibacterial and antifungal activities (Mistry & Desai, 2006). These methodologies are essential for the rapid and efficient generation of bioactive molecules.

Pharmacological Applications

Azetidinones have also been investigated for their anti-inflammatory properties. For example, indolyl azetidinones have been synthesized and evaluated for anti-inflammatory activity, revealing their potential as therapeutic agents (Kalsi et al., 1990). Such studies underscore the relevance of azetidinone derivatives in drug discovery efforts targeting inflammatory diseases.

Antibacterial and Antifungal Activities

The synthesis and evaluation of 7-azetidinylquinolones have shown that these compounds possess significant antibacterial activity. Research into the structure-activity relationships of these molecules has provided insights into how modifications to the azetidinone core can influence antibacterial efficacy (Frigola et al., 1995). These findings highlight the therapeutic potential of azetidinone derivatives in treating bacterial infections.

Antimicrobial and Anticancer Potential

Further studies have focused on the antimicrobial and anticancer activities of azetidinone derivatives. Novel synthesis approaches have led to the creation of compounds with pronounced antimicrobial properties, paving the way for new treatments against resistant microbial strains (Patel & Patel, 2011). Additionally, the exploration of azetidinones in the context of cancer research has identified derivatives with potential anticancer activities, offering avenues for the development of novel oncological therapies.

Mechanism of Action

    Target of action

    The compound contains a 1,2,3-triazole ring, which is a versatile heterocycle in medicinal chemistry known for its ability to interact with various biological targets . .

    Mode of action

    The 1,2,3-triazole ring can form hydrogen bonds and dipole-dipole interactions with biological targets, which could influence the activity of those targets . The exact mode of action would depend on the specific targets of this compound.

Properties

IUPAC Name

3-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13(17-7-10(8-17)19-6-5-15-16-19)9-18-11-3-1-2-4-12(11)22-14(18)21/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZCQYGTYNSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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